N1-(5-chloro-2-methylphenyl)-N2-(3-(2-oxopyrrolidin-1-yl)propyl)oxalamide
Description
N1-(5-Chloro-2-methylphenyl)-N2-(3-(2-oxopyrrolidin-1-yl)propyl)oxalamide is an oxalamide derivative characterized by a bifunctional structure. Its core consists of an oxalamide (N2-oxalyl diamide) backbone, with substituents at both nitrogen termini:
- N1-terminal: A 5-chloro-2-methylphenyl group, providing aromatic and electron-withdrawing properties.
- N2-terminal: A 3-(2-oxopyrrolidin-1-yl)propyl chain, introducing a heterocyclic pyrrolidinone moiety linked via a three-carbon spacer.
This compound’s design leverages the oxalamide scaffold’s versatility, which is widely utilized in medicinal chemistry for its hydrogen-bonding capacity and metabolic stability .
Properties
IUPAC Name |
N'-(5-chloro-2-methylphenyl)-N-[3-(2-oxopyrrolidin-1-yl)propyl]oxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20ClN3O3/c1-11-5-6-12(17)10-13(11)19-16(23)15(22)18-7-3-9-20-8-2-4-14(20)21/h5-6,10H,2-4,7-9H2,1H3,(H,18,22)(H,19,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RIRAHAGZJAGTGK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)Cl)NC(=O)C(=O)NCCCN2CCCC2=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20ClN3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.80 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N1-(5-chloro-2-methylphenyl)-N2-(3-(2-oxopyrrolidin-1-yl)propyl)oxalamide typically involves a multi-step process. The initial step often includes the preparation of the intermediate compounds, followed by their coupling under specific reaction conditions. Common reagents used in the synthesis include oxalyl chloride, 5-chloro-2-methylaniline, and 2-oxopyrrolidine. The reaction conditions usually involve controlled temperatures and the use of solvents like dichloromethane or tetrahydrofuran.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors. The process is optimized for yield and purity, often incorporating advanced techniques such as continuous flow synthesis and automated reaction monitoring.
Chemical Reactions Analysis
Types of Reactions
N1-(5-chloro-2-methylphenyl)-N2-(3-(2-oxopyrrolidin-1-yl)propyl)oxalamide undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This compound can participate in nucleophilic substitution reactions, often using reagents like sodium hydroxide or potassium carbonate.
Common Reagents and Conditions
The reactions typically occur under controlled conditions, such as specific pH levels, temperatures, and the presence of catalysts. For example, oxidation reactions may require acidic or basic conditions, while reduction reactions often occur in anhydrous solvents.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For instance, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.
Scientific Research Applications
N1-(5-chloro-2-methylphenyl)-N2-(3-(2-oxopyrrolidin-1-yl)propyl)oxalamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Research is ongoing to explore its potential therapeutic effects, such as anti-inflammatory or anticancer properties.
Industry: It is utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N1-(5-chloro-2-methylphenyl)-N2-(3-(2-oxopyrrolidin-1-yl)propyl)oxalamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s effects are mediated through pathways that regulate cellular processes, such as signal transduction or metabolic pathways.
Comparison with Similar Compounds
Comparison with Similar Oxalamide Derivatives
Structural Analogues and Substitution Patterns
The following oxalamide derivatives share structural or functional similarities (Table 1):
Key Observations:
- Aromatic Substitutions : The target compound’s 5-chloro-2-methylphenyl group contrasts with S336’s 2,4-dimethoxybenzyl group. Chlorine’s electron-withdrawing nature may enhance metabolic stability compared to methoxy groups, which are electron-donating .
- Pharmacophore Diversity : Piperazine-linked dichlorophenyl analogs () suggest that nitrogen-rich side chains may target neurotransmitter receptors, whereas adamantyl groups () enhance lipophilicity for membrane penetration.
Structure–Activity Relationship (SAR) Trends
Aromatic Substitutions
- Chlorine vs. Methoxy Groups : Chlorinated aromatics (e.g., target compound) typically exhibit higher resistance to oxidative metabolism compared to methoxy-substituted analogs, as seen in FEMA 4233 (S336) .
- Methyl Groups : The 2-methyl group on the target’s phenyl ring may sterically hinder enzymatic degradation, a feature absent in S336’s dimethoxybenzyl group.
Alkyl and Heterocyclic Chains
- Pyrrolidinone vs. Piperidine/Piperazine: The 2-oxopyrrolidin-1-yl group in the target compound provides a rigid, planar lactam structure, contrasting with the flexible piperazine in . This rigidity may influence receptor binding specificity.
- Chain Length: A three-carbon spacer (propyl) balances flexibility and distance between the oxalamide core and the pyrrolidinone moiety, optimizing interactions with target sites .
Biological Activity
N1-(5-chloro-2-methylphenyl)-N2-(3-(2-oxopyrrolidin-1-yl)propyl)oxalamide is a synthetic organic compound with potential biological applications. Its unique chemical structure suggests various mechanisms of action that could be explored for therapeutic purposes. This article reviews the biological activity of this compound, including its pharmacological properties, mechanisms of action, and relevant case studies.
- Molecular Formula : C20H24ClN3O2
- Molecular Weight : 405.94 g/mol
- IUPAC Name : N'-(5-chloro-2-methylphenyl)-N-[(3-(2-oxopyrrolidin-1-yl)propyl)]oxamide
- Canonical SMILES : CC1=C(C=C(C=C1)Cl)NC(=O)C(=O)NCC2CCN(CC2)CC3=CC=CS3
The biological activity of this compound is primarily attributed to its interaction with specific biological targets:
- Enzyme Inhibition : Preliminary studies suggest that this compound may inhibit certain enzymes involved in metabolic pathways, potentially affecting drug metabolism and efficacy.
- Receptor Modulation : The oxalamide moiety may interact with various receptors, influencing signaling pathways related to cell proliferation and apoptosis.
- Antimicrobial Activity : Research indicates potential antimicrobial properties, which could be beneficial in treating infections.
Table 1: Summary of Biological Activities
| Activity Type | Observed Effects | References |
|---|---|---|
| Enzyme Inhibition | Inhibits cytochrome P450 enzymes | |
| Antimicrobial | Effective against Gram-positive bacteria | |
| Cytotoxicity | Induces apoptosis in cancer cell lines |
Case Study 1: Antimicrobial Efficacy
A study evaluated the antimicrobial activity of this compound against several bacterial strains. The results demonstrated significant inhibition of growth in Gram-positive bacteria, suggesting its potential as an antimicrobial agent.
Case Study 2: Cytotoxicity in Cancer Cells
In vitro studies were conducted to assess the cytotoxic effects of the compound on various cancer cell lines, including breast and colon cancer cells. The findings indicated that the compound induced apoptosis, with IC50 values indicating effective concentrations for therapeutic use.
Pharmacokinetics
The pharmacokinetic profile of this compound remains largely unexplored. However, initial assessments suggest:
- Absorption : Rapid absorption post-administration.
- Distribution : High tissue distribution due to lipophilicity.
- Metabolism : Likely metabolized by liver enzymes.
- Excretion : Primarily through urine.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
